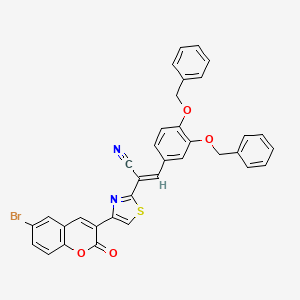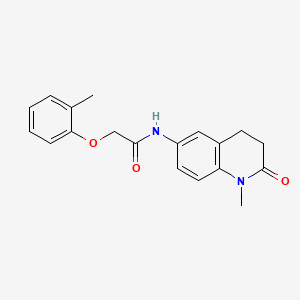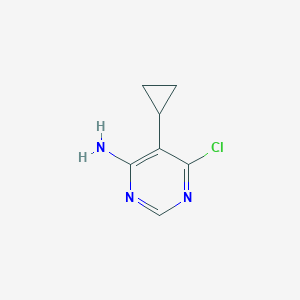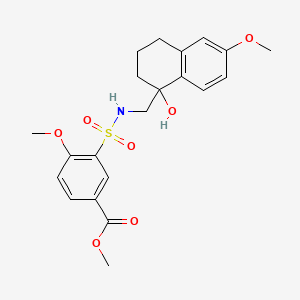![molecular formula C12H8F3N5S B2428296 2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine CAS No. 1092345-72-6](/img/structure/B2428296.png)
2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) . The specific molecular structure of “this compound” is not available in the retrieved sources.Scientific Research Applications
Medicinal and Synthetic Perspectives
The heterocyclic scaffold [1,2,4]Triazolo[1,5‐a]pyrimidine possesses a wide array of pharmacological activities including anticancer, antimicrobial, and anti‐tubercular properties. This scaffold is a part of various clinical trials and marketed drugs, showcasing its significance in medicinal chemistry. The review by Merugu et al. (2022) delves into the synthetic strategies for creating [1,2,4]Triazolo[1,5‐a]pyrimidine analogs and discusses their diverse pharmacological applications, emphasizing the importance of the structure‐activity relationship studies in this domain (Merugu, Cherukupalli, & Karpoormath, 2022).
Synthetic Approaches and Applications
Synthetic Methodologies : The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines is facilitated by phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, as demonstrated by Zheng et al. (2014). This method allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through a metal-free oxidative N-N bond formation, offering a rapid and high-yield approach (Zheng et al., 2014).
Crystal Structure and Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring. The research involved X-ray single crystal diffraction and various spectroscopic techniques for structural characterization. Notably, the antibacterial activity of this compound was assessed against microbial strains, indicating its potential in antimicrobial applications (Lahmidi et al., 2019).
Structural Insights and Potential Biological Activity : The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments was reported by Canfora et al. (2010). The study highlights the potential biological activity of its coordination compounds, providing insights into the structural arrangement and intermolecular interactions, which are essential for understanding its biological relevance (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Reactions and Derivative Synthesis : Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. The study showcases the adaptability of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in forming various derivatives, thereby expanding its utility in different scientific applications (Zohdi, 1997).
properties
IUPAC Name |
2-methylsulfanyl-7-[5-(trifluoromethyl)pyridin-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5S/c1-21-11-18-10-16-5-4-9(20(10)19-11)8-3-2-7(6-17-8)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNMCSMMULKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)
![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2428220.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2428221.png)



![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)




![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)